molecular formula C19H16N2O2 B1602310 3-Amino-2-(biphenyl-2-ylamino)benzoic acid CAS No. 893613-05-3

3-Amino-2-(biphenyl-2-ylamino)benzoic acid

Cat. No.: B1602310
CAS No.: 893613-05-3
M. Wt: 304.3 g/mol
InChI Key: ITZDTEMQHMKVFN-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) and Anthranilic Acid Scaffolds in Modern Chemical Research

The biphenyl moiety is a privileged structural motif in organic and medicinal chemistry. rsc.org Its two phenyl rings, connected by a single bond, provide a semi-rigid backbone that can be strategically functionalized to interact with biological targets. blumberginstitute.org Biphenyl derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects. rsc.orgnih.gov In materials science, the biphenyl unit is a cornerstone for liquid crystals and organic light-emitting diodes (OLEDs) due to its unique electronic and photophysical properties. rsc.org The utility of the phenyl ring as a scaffold is well-established, but its indiscriminate use can lead to poor physicochemical properties in drug candidates. nih.govacs.org

The anthranilic acid scaffold, or 2-aminobenzoic acid, is another cornerstone of medicinal chemistry. nih.govijpsjournal.com Its derivatives, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org The presence of both an amino and a carboxylic acid group allows for diverse chemical modifications, leading to a vast library of compounds with a wide spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties. nih.govmdpi.com Furthermore, anthranilic acid and its analogues are crucial precursors in the synthesis of other important heterocyclic systems like acridines and quinazolinones. scielo.brgoogle.com

Rationale for Investigating N-Arylated Aminobenzoic Acid Structures

N-arylated aminobenzoic acids represent a significant class of compounds that combine the features of anilines and benzoic acids. This structural arrangement is found in numerous biologically active molecules. The N-arylation of amino acids is a key strategy in drug discovery to introduce molecular diversity and enhance biological potency. mdpi.com These compounds are not only sought after for their therapeutic potential but also as versatile ligands in coordination chemistry. The ability of the amino and carboxylate groups to chelate to metal ions makes them valuable in the development of novel catalysts and materials with interesting electronic and magnetic properties. researchgate.netnih.gov The investigation into N-arylated aminobenzoic acids is driven by the quest for new therapeutic agents with improved efficacy and for novel ligands that can mediate challenging chemical transformations. researchgate.net

Scope and Research Objectives for 3-Amino-2-(biphenyl-2-ylamino)benzoic Acid

The specific compound, This compound , presents an intriguing research target. It incorporates three key functional and structural elements: a biphenyl group, a secondary arylamine linkage, and a 3-aminobenzoic acid core. The primary amino group at the 3-position adds another layer of functionality, potentially influencing the molecule's electronic properties and providing an additional site for chemical modification or coordination.

The research objectives for a compound like this would be multifaceted:

Synthesis: To develop an efficient and regioselective synthetic route to this specific isomer, likely involving modern cross-coupling methodologies.

Physicochemical and Spectroscopic Profiling: To characterize its fundamental properties and obtain a full set of spectroscopic data (NMR, IR, MS) to serve as a benchmark for this and related compounds.

Reactivity and Coordination Chemistry: To explore the reactivity of its multiple functional groups and to investigate its potential as a multidentate ligand for various transition metals, with an eye toward developing novel catalysts or functional materials.

Biological Screening: To evaluate its potential as a pharmacophore by screening it for various biological activities, leveraging the known therapeutic profiles of its constituent scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-(2-phenylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c20-16-11-6-10-15(19(22)23)18(16)21-17-12-5-4-9-14(17)13-7-2-1-3-8-13/h1-12,21H,20H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZDTEMQHMKVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=C(C=CC=C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587535
Record name 3-Amino-2-[([1,1'-biphenyl]-2-yl)amino]benzoic acid
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Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-05-3
Record name 3-Amino-2-[([1,1'-biphenyl]-2-yl)amino]benzoic acid
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Record name 3-Amino-2-(biphenyl-2-ylamino)benzoic acid
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Synthetic Methodologies and Strategic Organic Transformations

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 3-Amino-2-(biphenyl-2-ylamino)benzoic acid identifies the two carbon-nitrogen (C-N) bonds as the most strategic points for disconnection. The primary disconnection is the C-N bond between the benzoic acid ring and the biphenyl (B1667301) moiety. This bond is a classic diarylamine linkage, suggesting a cross-coupling reaction as the forward synthetic step.

A second key disconnection targets the amino group on the benzoic acid ring. This group can be installed late in the synthesis via the reduction of a corresponding nitro group. This strategy is advantageous as it avoids potential side reactions and catalyst inhibition that a free amino group might cause during the C-N bond formation step.

This leads to two key precursors: a substituted aminobiphenyl and a functionalized benzoic acid derivative. Specifically, the retrosynthesis points towards 2-aminobiphenyl (B1664054) and a di-halogenated or halo-nitro-substituted benzoic acid as primary starting materials. A particularly effective approach involves using 2-chloro-3-nitrobenzoic acid, which sets the stage for a sequential C-N coupling followed by a nitro group reduction.

Contemporary Synthetic Routes to this compound

The forward synthesis of this compound is effectively achieved through a two-step sequence involving an initial cross-coupling reaction followed by a reduction. This pathway provides a controlled and efficient means of assembling the complex molecular architecture.

Cross-Coupling Approaches (e.g., Modified Ullmann, Buchwald-Hartwig Amination)

The formation of the central diarylamine linkage relies on well-established cross-coupling methodologies. While the Palladium-catalyzed Buchwald-Hartwig amination is a premier method for C-N bond formation, a modified Ullmann condensation using a copper catalyst has been documented as an effective route for this specific transformation.

A specific synthesis of the precursor, 2-(biphenyl-2-ylamino)-3-nitrobenzoic acid, utilizes a copper-catalyzed N-arylation, which is a type of Ullmann condensation. This reaction involves the coupling of 2-chloro-3-nitrobenzoic acid with 2-aminobiphenyl. The traditional Ullmann reaction often requires harsh conditions, but modified protocols allow the reaction to proceed under more manageable temperatures.

In the documented synthesis of the nitro-intermediate, the catalyst system is straightforward, employing copper(I) iodide (CuI) as the catalyst. In this modified Ullmann reaction, the need for complex, sterically demanding phosphine (B1218219) ligands, which are hallmarks of the Buchwald-Hartwig reaction, is circumvented. The efficiency of the Ullmann-type reaction often relies more on the choice of solvent and base rather than intricate ligand design. For many copper-catalyzed C-N couplings, ligands like 1,10-phenanthroline (B135089) can be used to accelerate the reaction, although they were not specified in the direct synthesis of this intermediate.

The choice of solvent and base is critical for the success of the copper-catalyzed amination step. A high-boiling polar aprotic solvent is typically required to facilitate the reaction. In the synthesis of 2-(biphenyl-2-ylamino)-3-nitrobenzoic acid, N,N-dimethylacetamide (DMA) is used as the solvent. The reaction is carried out at an elevated temperature of 140-145 °C.

A moderately strong inorganic base is also essential. Potassium carbonate (K₂CO₃) is employed to facilitate the coupling between 2-chloro-3-nitrobenzoic acid and 2-aminobiphenyl. The reaction is heated for approximately 3 hours to drive it to completion.

Table 1: Reaction Conditions for the Synthesis of 2-(Biphenyl-2-ylamino)-3-nitrobenzoic acid

ParameterCondition
Reactant A 2-Chloro-3-nitrobenzoic acid
Reactant B 2-Aminobiphenyl
Catalyst Copper(I) iodide (CuI)
Base Potassium carbonate (K₂CO₃)
Solvent N,N-Dimethylacetamide (DMA)
Temperature 140-145 °C
Time 3 hours

Sequential Functionalization and Cyclization Pathways

N-Arylation: Formation of the C-N bond between the two aromatic rings via a copper-catalyzed Ullmann condensation to yield the stable nitro-intermediate, 2-(biphenyl-2-ylamino)-3-nitrobenzoic acid.

Nitro Group Reduction: The subsequent chemical reduction of the nitro group to a primary amine. This step is carried out using classical reduction conditions. Specifically, iron powder in a mixture of ethanol, water, and acetic acid is used. This method is a standard and effective way to reduce aromatic nitro groups without affecting other functional groups in the molecule. The reaction proceeds at reflux for 4 hours to afford the final product, this compound.

Table 2: Conditions for the Reduction of 2-(Biphenyl-2-ylamino)-3-nitrobenzoic acid

ParameterCondition
Starting Material 2-(Biphenyl-2-ylamino)-3-nitrobenzoic acid
Reducing Agent Iron (Fe) powder
Solvent System Ethanol / Water / Acetic Acid
Temperature Reflux
Time 4 hours

Green Chemistry Principles in Synthesis (e.g., Aqueous Media, Solvent-Free)

While the documented synthesis for this specific molecule employs traditional solvents and reagents, the broader field of diarylamine synthesis has seen significant advances in applying green chemistry principles. The goal is to replace hazardous reagents and solvents, reduce energy consumption, and minimize waste.

For C-N cross-coupling reactions like the Buchwald-Hartwig amination, research has focused on developing catalysts that are effective in more environmentally benign solvents. These include water or mixtures of water with bio-derived solvents like cyclopentyl methyl ether (CPME). Furthermore, efforts are ongoing to develop solvent-free reaction conditions, often utilizing high-speed ball-milling to promote reactivity between solid-state reactants, thereby eliminating the need for large volumes of organic solvents. While not yet documented for this specific target molecule, such principles represent the future direction for the synthesis of complex diarylamines.

Chemo- and Regioselectivity in Synthesis of N-Arylated Benzoic Acids

The synthesis of N-arylated benzoic acids, particularly those with additional functional groups like an amino substituent, presents significant challenges in terms of chemo- and regioselectivity.

In the context of the Ullmann condensation for synthesizing the precursor to this compound, starting with 2-chloro-3-nitrobenzoic acid and 2-aminobiphenyl, the regioselectivity is primarily dictated by the position of the leaving group (the chlorine atom) on the benzoic acid ring. The reaction selectively forms the C-N bond at the C2 position. Chemoselectivity is also a key consideration. The reaction must favor the N-arylation of the 2-aminobiphenyl over potential side reactions, such as the decarboxylation of the benzoic acid at the high temperatures often required for the Ullmann reaction. The presence of the nitro group can activate the aryl halide towards nucleophilic attack, facilitating the desired condensation.

The Buchwald-Hartwig amination generally offers higher chemo- and regioselectivity under milder conditions. The choice of ligand is paramount in controlling the outcome of the reaction. For instance, bulky, electron-rich phosphine ligands can promote the desired C-N bond formation while minimizing side reactions. When dealing with substrates containing multiple reactive sites, such as a halogen and a carboxylic acid group, the palladium catalyst can selectively activate the C-X bond for amination without affecting the carboxylic acid moiety. In the synthesis of N-aryl anthranilic acid derivatives, the ortho-carboxylate group has been shown to accelerate homogeneous copper-catalyzed exchange reactions, indicating a level of substrate control over the reaction's regioselectivity.

The timing of the introduction of the amino group is a critical strategic decision. By synthesizing the nitro-substituted intermediate first and then reducing it to the amine, potential complications of having a free amino group present during the C-N coupling reaction are avoided. This free amino group could otherwise compete as a nucleophile, leading to undesired side products.

Purification and Isolation Techniques for Complex Organic Syntheses

The purification and isolation of the final product, this compound, and its intermediates are crucial steps to obtain a compound of high purity. The techniques employed depend on the physical and chemical properties of the compounds and the nature of the impurities.

Following the synthesis of the 2-(biphenyl-2-ylamino)-3-nitrobenzoic acid intermediate via Ullmann condensation, the crude product is often isolated by an acidic workup. The reaction mixture is typically cooled, diluted with water, and then acidified. This protonates the carboxylate group, causing the desired product to precipitate out of the aqueous solution. The solid can then be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or a solvent mixture, such as ethanol/water or acetic acid/water.

After the reduction of the nitro group to form this compound, a similar acid-base workup can be employed for initial purification. The amphoteric nature of the product, containing both an acidic carboxylic acid group and a basic amino group, allows for selective extraction. For instance, the product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by adjusting the pH to its isoelectric point.

For more challenging separations, or to achieve very high purity, column chromatography is a powerful technique. Normal-phase chromatography using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the eluent can be effective. The polarity of the eluent can be gradually increased to elute the desired compound. Alternatively, reversed-phase high-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification of complex aromatic acids.

The purity of the final compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Comparative Analysis of Synthetic Efficiency and Yield Optimization

Ullmann Condensation Route:

The traditional Ullmann condensation for the synthesis of N-arylated benzoic acids often requires harsh reaction conditions, such as high temperatures (typically >150 °C) and stoichiometric amounts of copper. This can lead to lower yields due to side reactions like decarboxylation and the formation of byproducts. However, advancements in this methodology, such as the use of ligands to solubilize the copper catalyst and the use of microwave irradiation, have been shown to improve yields and reduce reaction times. For example, the synthesis of N-phenylanthranilic acid derivatives under microwave irradiation in dry media has been reported to give excellent yields (up to 98%) in very short reaction times.

Buchwald-Hartwig Amination Route:

The Buchwald-Hartwig amination has emerged as a more versatile and efficient alternative to the Ullmann condensation for the formation of C-N bonds. It generally proceeds under milder conditions, tolerates a wider range of functional groups, and often provides higher yields. The catalytic nature of the reaction, using only a small amount of palladium catalyst, is also advantageous. The development of sophisticated phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction. For instance, the use of bulky biaryl phosphine ligands has enabled the coupling of even challenging substrates with high efficiency.

Comparative Table of Synthetic Methodologies

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (stoichiometric or catalytic)Palladium (catalytic)
Reaction Temperature High (often >150 °C)Mild to moderate (often <120 °C)
Substrate Scope More limited, often requires activated aryl halidesBroad, tolerates a wide range of functional groups
Yields Variable, can be low to moderateGenerally moderate to high
Ligands Sometimes used to improve efficiencyCrucial for reactivity and selectivity
Advantages Lower cost of catalyst (copper vs. palladium)Milder conditions, higher yields, broader scope
Disadvantages Harsh conditions, potential for side reactionsHigher cost of catalyst and ligands

Advanced Spectroscopic and Mechanistic Characterization

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The structural confirmation of 3-Amino-2-(biphenyl-2-ylamino)benzoic acid relies on a combination of high-resolution spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's connectivity and functional group arrangement.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the numerous aromatic protons in distinct chemical environments. The biphenyl (B1667301) moiety would exhibit a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the aminobenzoic acid ring would also appear in this region, with their chemical shifts influenced by the electronic effects of the amino and carboxylic acid groups. The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For comparison, the aromatic protons of 3-aminobenzoic acid resonate in the range of δ 6.7-7.2 ppm in DMSO-d₆. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. The spectrum would show distinct signals for the carboxyl carbon (δ 165-175 ppm), the various aromatic carbons of the biphenyl and aminobenzoic acid rings (δ 110-150 ppm), and the carbons directly attached to the nitrogen atoms. For instance, in 3-aminobenzoic acid, the carboxyl carbon appears at δ 168.3 ppm, and the aromatic carbons resonate between δ 114.9 and 149.2 ppm in DMSO-d₆. rsc.org

A hypothetical ¹H NMR data table for the title compound is presented below, based on known chemical shift ranges for similar functional groups.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet
Biphenyl Ring Protons7.2 - 7.6Multiplets
Aminobenzoic Ring Protons6.8 - 7.5Multiplets
Secondary Amine (-NH-)8.0 - 9.0Broad Singlet
Primary Amine (-NH₂)4.5 - 5.5Broad Singlet

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would be observed around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary and secondary amines would appear in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be found in the 1450-1600 cm⁻¹ range. For comparison, the IR spectrum of 3-aminobenzoic acid shows characteristic bands for the amino and carboxyl groups. researchgate.netchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "breathing" modes, are often strong in Raman spectra, providing a clear fingerprint of the aromatic skeleton. The C=C and C-N stretching vibrations would also be observable.

A table summarizing the expected key vibrational frequencies is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1700 - 1725
AminesN-H Stretch3300 - 3500
Aromatic RingsC-H Stretch3000 - 3100
Aromatic RingsC=C Stretch1450 - 1600

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₉H₁₆N₂O₂), the exact mass is 304.1212 g/mol . uni.lu

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated. uni.lu

The fragmentation pattern in the mass spectrum would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as cleavage of the C-N bonds.

The following table presents predicted m/z values for various adducts of the molecule. uni.lu

Adduct Predicted m/z
[M+H]⁺305.12848
[M+Na]⁺327.11042
[M-H]⁻303.11392
[M+K]⁺343.08436

Reaction Mechanism Elucidation of Synthetic Pathways

The synthesis of this compound likely involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.org This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The general mechanism for the Buchwald-Hartwig amination is well-established and proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orglibretexts.org

The likely synthetic route would involve the coupling of 2-aminobiphenyl (B1664054) with a suitably substituted 2-halobenzoic acid derivative (e.g., 2-bromo-3-aminobenzoic acid or 2-chloro-3-aminobenzoic acid) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Kinetic Studies of Key Transformation Steps

Kinetic studies of the Buchwald-Hartwig amination for analogous systems have revealed that the reaction order with respect to the catalyst, aryl halide, amine, and base can vary depending on the specific substrates and reaction conditions. nih.gov For many systems, the rate-determining step is the oxidative addition of the aryl halide to the palladium(0) complex. nih.gov

For the synthesis of this compound, a kinetic study would involve systematically varying the concentrations of the reactants and catalyst and monitoring the reaction rate, for example, by high-performance liquid chromatography (HPLC). This would allow for the determination of the rate law and provide insights into the rate-determining step of the specific transformation. The choice of base can also significantly influence the reaction kinetics and even the operative mechanistic pathway. nih.gov

Identification of Transient Intermediates in Catalytic Cycles

The catalytic cycle of the Buchwald-Hartwig amination involves several key palladium intermediates. wikipedia.org The generally accepted cycle includes:

Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the arylamine product. wikipedia.org

The identification of these transient intermediates is challenging due to their low concentration and short lifetimes. However, specialized techniques such as in situ NMR spectroscopy under catalytic conditions or low-temperature NMR could potentially be used to observe these species. Furthermore, the synthesis and characterization of stable model complexes that mimic the proposed intermediates can provide strong evidence for their existence in the catalytic cycle. For some palladium-catalyzed aminations, the nature of the intermediates and the rate of reductive elimination have been shown to depend on the coordination number of the palladium center. wikipedia.org

Conformational Analysis and Stereochemical Considerations

Detailed conformational analysis and stereochemical investigations of this compound are not available in the current body of scientific literature. While the molecule possesses rotatable bonds that would give rise to various conformers, specific studies to identify the most stable conformations and their relative energies have not been documented.

Rotational Barriers of Biphenyl and Amine Moieties

Quantitative data on the rotational barriers of the biphenyl and amine moieties in this compound have not been experimentally determined or computationally calculated in published research. The rotation around the C-C bond of the biphenyl group and the C-N bonds of the amine substituents is expected to be hindered due to steric interactions, but specific energy barriers remain uncharacterized. Studies on simpler, related molecules like biphenyl itself and various substituted anilines suggest that these barriers are influenced by the size and nature of the substituents. semanticscholar.orgresearchgate.netresearchgate.net For instance, computational studies on biphenyl have shown that the energy barrier to rotation is a complex parameter to determine accurately, with theoretical values being sensitive to the level of theory and basis set used. comporgchem.com

Intramolecular Hydrogen Bonding Network Characterization

While the structure of this compound suggests the potential for intramolecular hydrogen bonding between the carboxylic acid proton, the amino groups, and the nitrogen atoms, specific studies to characterize this network are absent from the literature. The presence and strength of such hydrogen bonds would significantly influence the molecule's conformation and reactivity. Research on simpler molecules containing similar functional groups, such as 2-hydroxybenzoic acid, has demonstrated the importance of intramolecular hydrogen bonding in determining their energetic properties. nih.gov However, a detailed analysis of the specific hydrogen bonding network within this compound has not been reported.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic behavior of a molecule. Through methods like Density Functional Theory (DFT), a detailed description of the electron distribution and its implications for reactivity can be obtained.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Amino-2-(biphenyl-2-ylamino)benzoic acid, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.net This process minimizes the total energy of the molecule, providing insights into its most probable conformation.

The calculations would likely reveal a non-planar structure due to the steric hindrance between the biphenyl (B1667301) and benzoic acid moieties. The dihedral angle between the two phenyl rings of the biphenyl group and the angle between the biphenylamino group and the benzoic acid plane are key parameters determined through geometry optimization. Energy profiles can be calculated by systematically varying these dihedral angles to identify rotational barriers and stable conformers.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

ParameterValue
Dihedral Angle (Biphenyl Phenyl Rings)~45°
Dihedral Angle (Biphenylamino-Benzoic Acid)~60°
N-H Bond Length (Amino Group)~1.01 Å
C=O Bond Length (Carboxylic Acid)~1.23 Å
O-H Bond Length (Carboxylic Acid)~0.97 Å
Total Energy(Specific value in Hartrees)

Note: This data is representative and would be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and biphenylamino groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the phenyl rings, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests the molecule is more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.5
HOMO-LUMO Gap4.3

Note: These are representative energy values.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the amino group. Positive potential would be expected around the hydrogen atoms of the amino and carboxylic acid groups. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical studies often focus on a single, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility by exploring different rotational states of the biphenyl and amino groups.

Furthermore, MD simulations can be used to study how the molecule behaves in different solvents (solvation effects). By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent affects the molecule's conformation and dynamics. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations can provide predictions for:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the peaks in an experimental spectrum to specific vibrational modes of the molecule, such as the N-H stretch of the amino group or the C=O stretch of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. researchgate.net These predictions can aid in the interpretation of experimental NMR spectra for structure elucidation.

In Silico Exploration of Potential Molecular Interactions

In silico methods, particularly molecular docking, can be used to explore how this compound might interact with biological macromolecules, such as proteins or enzymes. researchgate.net Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net

This type of analysis would involve docking the 3D structure of this compound into the active site of a target protein. The results would be scored based on the binding energy, providing an estimate of the binding affinity. This can help in identifying potential biological targets for the compound and in understanding the molecular basis of its potential activity. The analysis would highlight key interactions, such as hydrogen bonds or pi-stacking, between the ligand and the protein's amino acid residues.

Molecular Docking Simulations with Model Protein Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nsf.gov This method is crucial for understanding the binding modes of potential drug candidates. For analogs of this compound, such as fenamic acids (e.g., flufenamic acid, meclofenamic acid, mefenamic acid, and tolfenamic acid), molecular docking studies have been instrumental in elucidating their interactions with enzymes like cyclooxygenase-2 (COX-2). nih.gov

Crystal structures of human COX-2 in complex with these fenamic acid derivatives have revealed a common binding orientation within the cyclooxygenase channel. The inhibitors typically bind in an inverted orientation, where the carboxylate group of the benzoic acid moiety forms key interactions with amino acid residues Tyr-385 and Ser-530 at the apex of the channel. nih.gov This interaction serves as a critical anchor for the inhibitor within the active site.

In a similar fashion, molecular docking of other N-phenylanthranilic acid derivatives has been used to predict their binding modes in various protein targets. For instance, docking studies of a trinuclear zinc complex with N-phenylanthranilic acid ligands against the main protease (Mpro) of SARS-CoV-2 suggested it could be a potent inhibitor. nsf.gov Furthermore, docking simulations of various anthranilic acid derivatives have been employed to predict their binding energies and interactions within the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase. researchgate.netresearchgate.net These studies consistently underscore the importance of the carboxylic acid group in forming hydrogen bonds and the role of the aromatic rings in establishing hydrophobic and pi-stacking interactions with the protein's active site residues.

This table is illustrative and based on findings from analogs. The specific interactions for this compound would require dedicated computational studies.

Binding Affinity Prediction and Interaction Hotspot Identification

In addition to predicting the binding pose, computational methods are utilized to estimate the binding affinity between a ligand and a protein, often expressed as a binding energy score (e.g., in kcal/mol). researchgate.net These predictions are valuable for ranking potential inhibitors and identifying "interaction hotspots"—regions within the binding site that contribute most significantly to the binding energy.

For various derivatives of aminobenzoic acid, molecular modeling studies have predicted binding energies against targets like acetylcholinesterase and butyrylcholinesterase. researchgate.net For instance, certain sulfonamide derivatives of 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate were calculated to have binding energies as strong as -8.49 kcal/mol against acetylcholinesterase. researchgate.net Similarly, docking studies of other anthranilic acid derivatives have demonstrated binding energies ranging from -7.8 to -9.8 Kcal/mole against their respective targets. researchgate.net The combination of physicochemical properties and energetic parameters derived from protein-ligand complexes is crucial in determining a molecule's biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on N-phenylanthranilic acid derivatives further illuminate how different substituents affect binding affinity and biological activity. nuph.edu.ua These studies have revealed that the introduction of certain substituents on either the anthranilic acid or the phenyl ring can lead to an increase or decrease in anti-inflammatory activity, which often correlates with the binding affinity to the target enzyme. nuph.edu.ua For example, the introduction of chloro or nitro groups at the para-position of the anthranilic fragment of N-phenylanthranilic acid hydrazide was found to enhance anti-inflammatory activity. nuph.edu.ua

Mechanistic Insights into Enzyme Inhibition Pathways

Computational studies, often combined with experimental biophysical methods, can furnish profound mechanistic insights into how a compound inhibits an enzyme. This includes determining the type of inhibition (e.g., competitive, non-competitive) and understanding the conformational changes induced in the enzyme upon inhibitor binding.

Investigations into fenamic acid analogs as inhibitors of COX-2 have unveiled a complex inhibition mechanism. nih.gov These compounds are categorized as rapid, reversible, and competitive inhibitors. nih.gov The binding of the inhibitor within the cyclooxygenase channel physically obstructs the substrate from accessing the active site. Moreover, these inhibitors have been demonstrated to quench tyrosyl radicals and reduce higher oxidation states of the heme moiety within COX-2, a critical aspect of its catalytic cycle. nih.gov This indicates that beyond simple competitive binding, these compounds can also modulate the enzyme's redox state.

Research on the inhibition of COX-2 by mefenamic acid has also pointed to differential mechanisms depending on the substrate. acs.org It acts as a weak, competitive inhibitor for the oxygenation of arachidonic acid, yet it is a potent, noncompetitive inhibitor for the oxygenation of 2-arachidonoylglycerol. acs.org This suggests that the binding of the inhibitor in one subunit of the dimeric enzyme can allosterically influence the other subunit, resulting in a noncompetitive inhibition pattern for certain substrates. acs.org

Drawing from these insights from its analogs, it is plausible that this compound would also function as a competitive inhibitor of enzymes like COX by binding to the substrate-binding channel. The specific kinetics of inhibition and the potential for allosteric modulation would be contingent on the precise interactions it forms within the active site and any conformational changes it induces. The presence of the biphenyl group could result in a higher affinity and a longer residence time in the active site compared to single-ring analogs, which could translate to a more potent or sustained inhibitory effect.

Derivatization and Analog Synthesis for Structure Reactivity/interaction Studies

Design Principles for Analog Libraries Based on the 3-Amino-2-(biphenyl-2-ylamino)benzoic Acid Scaffold

The design of analog libraries for the this compound scaffold is guided by the objective of systematically probing the influence of various structural modifications on the molecule's biological activity. This involves a multi-pronged approach targeting the three main components of the molecule.

The carboxylic acid group of the benzoic acid moiety is a prime site for modification due to its potential to engage in hydrogen bonding and ionic interactions with biological targets. Furthermore, its conversion to other functional groups can significantly alter the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability.

Key modifications include:

Esterification: Conversion of the carboxylic acid to a variety of esters (e.g., methyl, ethyl, tert-butyl) can modulate lipophilicity and cell permeability.

Amidation: Formation of primary, secondary, or tertiary amides introduces new hydrogen bond donors and acceptors, which can lead to novel interactions with target proteins. A diverse range of amines can be utilized for this purpose.

Bioisosteric Replacement: The carboxylic acid can be replaced with known bioisosteres such as tetrazoles, sulfonamides, or hydroxamic acids to explore different spatial and electronic properties while potentially retaining or improving biological activity.

A representative set of modifications on the benzoic acid moiety is presented in the table below.

Modification Type Resulting Functional Group Rationale for Modification
Esterification-COOCH₃, -COOCH₂CH₃Modulate lipophilicity and membrane permeability
Amidation-CONH₂, -CONHCH₃, -CON(CH₃)₂Introduce new hydrogen bond donors/acceptors
Bioisosteric Replacement-Tetrazole, -SO₂NH₂, -CONHOHExplore different electronic and spatial properties

Common substitutions include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms can alter electronic distribution and improve metabolic stability.

Alkylation/Alkoxylation: Addition of small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups can explore steric tolerance and hydrophobic interactions.

Introduction of Polar Groups: Incorporating hydroxyl, amino, or nitro groups can introduce new hydrogen bonding opportunities.

The following table outlines potential substitutions on the biphenyl (B1667301) system.

Substituent Position on Biphenyl Ring Potential Impact
-F, -Cl, -BrOrtho, Meta, ParaAltered electronics, improved metabolic stability
-CH₃, -OCH₃Ortho, Meta, ParaProbing steric and hydrophobic interactions
-OH, -NH₂, -NO₂Ortho, Meta, ParaIntroduction of new hydrogen bonding sites

Possible alterations include:

N-Alkylation: Introduction of a small alkyl group (e.g., methyl) on the nitrogen atom can provide information about the steric tolerance around the linker.

Amide Formation: Acylation of the amine to form an amide linkage would rigidify the structure and change its hydrogen bonding properties.

Linker Homologation: Insertion of a methylene (B1212753) group (-(CH₂)n-) between the amine and one of the aromatic rings can systematically vary the distance and flexibility between the two main structural components.

The table below summarizes potential alterations to the central amine linker.

Alteration Type Modified Structure Purpose of Alteration
N-Alkylation-N(CH₃)-Probe steric tolerance around the linker
Amide Formation-N(C=O)R-Rigidify the linker and alter H-bonding
Linker Homologation-NH-CH₂-ArIncrease distance and flexibility

Synthetic Strategies for Analog Preparation

The preparation of a diverse library of analogs based on the this compound scaffold necessitates efficient and versatile synthetic strategies. Methodologies that allow for the rapid generation of numerous derivatives from a common intermediate are particularly valuable.

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large and diverse compound libraries. cu.edu.egresearchgate.net These approaches are well-suited for exploring the SAR of the this compound scaffold. A common strategy involves the synthesis of a key intermediate that can then be subjected to a variety of coupling reactions in a parallel format.

For instance, a key intermediate such as an ester of this compound can be synthesized in bulk. This intermediate can then be diversified at the 3-amino position through reactions like reductive amination or acylation with a library of aldehydes or acid chlorides, respectively. Similarly, the carboxylic acid can be deprotected and coupled with a library of amines to generate a wide array of amides.

The synthesis of analogs often relies on robust and well-established chemical reactions that can be applied to a variety of substrates. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of the biphenyl moiety itself, allowing for the coupling of a substituted phenylboronic acid with a substituted aryl halide. researchgate.netbeilstein-journals.orgmdpi.comnih.gov This method is highly versatile and tolerates a wide range of functional groups, making it ideal for generating a library of biphenyl-substituted analogs. nih.govarabjchem.org

For modifications of the benzoic acid moiety, standard amide bond formation protocols, such as those utilizing coupling reagents like HATU or EDC/HOBt, can be employed to react the carboxylic acid with a diverse set of amines. nih.gov Late-stage C-H activation and amination techniques also present an innovative approach to directly introduce amino groups onto the aromatic rings.

The synthesis of a related compound, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, has been detailed in the patent literature, involving steps such as a Suzuki coupling reaction to form the biphenyl core. google.com These established synthetic routes provide a solid foundation for the preparation of a diverse library of analogs of this compound for comprehensive SAR studies.

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Structure-Reactivity Relationship (SRR) studies are fundamental in medicinal and materials chemistry to understand how the chemical structure of a molecule influences its reactivity. For a hypothetical series of derivatives of this compound, such studies would involve systematic modifications of the parent structure and quantitative analysis of the resulting changes in chemical behavior.

To study substituent effects, derivatives would be synthesized with various functional groups at different positions on the biphenyl and benzoic acid rings. For instance, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) and electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) could be introduced.

The kinetics of a characteristic reaction, such as esterification of the carboxylic acid group or an electrophilic substitution on one of the aromatic rings, would then be measured. By comparing the reaction rates (k) for each derivative against the parent compound, a quantitative relationship could be established.

Hypothetical Data on Reaction Kinetics:

Derivative (Substituent at para-position of the terminal phenyl ring)Rate Constant (k) (relative to parent)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)
-H (Parent Compound)1.0085.0
-OCH3 (EDG)0.4587.5
-Cl (EWG)2.1082.1
-NO2 (Strong EWG)8.5078.4

This table is for illustrative purposes only and does not represent actual experimental data.

Thermodynamic parameters, such as the equilibrium constant (Keq) for a reversible reaction, would also be evaluated. Substituents that stabilize the product more than the reactant would shift the equilibrium towards the product side, resulting in a more negative Gibbs free energy change (ΔG°).

The chemical behavior of derivatives is governed by a combination of electronic and steric effects.

Electronic Influences: These are exerted by substituents that alter the electron density distribution within the molecule. EWGs on the benzoic acid ring would increase the acidity of the carboxylic acid (lowering its pKa) by stabilizing the carboxylate anion through inductive or resonance effects. Conversely, EDGs would decrease acidity. The Hammett equation could be employed to correlate the electronic properties of the substituents (represented by the substituent constant, σ) with reaction rates or equilibrium constants.

Steric Influences: These arise from the spatial arrangement of atoms. For example, introducing a bulky substituent (e.g., a tert-butyl group) ortho to the secondary amine linkage could hinder rotation around the C-N bond. This steric hindrance could impact the planarity of the molecule and, consequently, its conjugation and reactivity. Studies on related 3,5-diarylaminobenzene derivatives have shown that steric hindrance from a methyl group can lead to a more twisted conformation of the phenyl rings, affecting the molecule's electronic and spectroscopic properties. beilstein-journals.org

Structure-Biomolecular Interaction Relationship (SBIR) Studies of Derivatives in vitro

SBIR studies aim to understand how a molecule's structure affects its interaction with biological targets like receptors or enzymes. These studies are critical for drug discovery and development.

For a hypothetical target receptor, a library of this compound derivatives would be synthesized and tested for their binding affinity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For example, research on a different series of biphenyl benzoic acid derivatives identified potent agonists for the human beta-3 adrenergic receptor. arabjchem.org In that study, modifications to different parts of the molecule, such as replacing a chlorophenyl group with a pyridyl ring or introducing a methyl group at a linker, led to significant changes in potency and selectivity. arabjchem.org

Hypothetical Data on Receptor Binding Affinity:

Derivative (Modification)Target ReceptorBinding Affinity (Ki, nM)
Parent CompoundReceptor X850
4'-Fluoro substitutionReceptor X420
3'-Chloro substitutionReceptor X95
N-Methyl amineReceptor X>10,000

This table is for illustrative purposes only and does not represent actual experimental data.

These results would allow researchers to build a structure-activity relationship (SAR) map, identifying key structural features (pharmacophores) essential for binding.

To understand the binding on a molecular level, techniques like X-ray crystallography or computational molecular docking would be used. These methods can reveal the precise orientation (binding mode) of the ligand within the receptor's binding site.

Hydrogen Bonding: The amino groups and the carboxylic acid group of the parent compound are potential hydrogen bond donors and acceptors. The secondary amine could interact with a backbone carbonyl of an amino acid residue in the receptor, while the carboxylic acid could form a salt bridge with a positively charged residue like lysine (B10760008) or arginine.

π-Stacking: The multiple aromatic rings in the biphenyl system are prime candidates for π-π stacking interactions with aromatic residues in the receptor, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The non-polar biphenyl moiety could fit into a hydrophobic pocket within the receptor.

Studies on other classes of inhibitors, such as those targeting the AT2 receptor or tyrosine kinases, have successfully used molecular docking to visualize how different substituents form specific hydrophobic or hydrogen bonds, explaining observed differences in binding affinity. beilstein-journals.orgnih.gov For instance, the addition of specific groups can provide new opportunities for hydrogen bonding or better occupy a hydrophobic cavity, thereby enhancing potency. nih.gov

Role in Advanced Synthetic Methodologies and Materials Science Precursors

Applications as a Precursor in Multi-Step Organic Synthesis

The presence of vicinal amino and carboxylic acid groups, along with a secondary amine, provides multiple reaction sites for intramolecular and intermolecular transformations, paving the way for the synthesis of diverse and complex organic molecules.

The N-phenylanthranilic acid substructure within 3-Amino-2-(biphenyl-2-ylamino)benzoic acid is a well-established precursor for several important classes of heterocyclic compounds, notably acridones and quinazolinones.

Acridone (B373769) Synthesis: The intramolecular cyclization of N-phenylanthranilic acids is a classic method for forming the acridone tricycle, a scaffold found in numerous biologically active compounds. rsc.orgjuniperpublishers.com This reaction is typically promoted by strong acids like sulfuric acid or polyphosphoric acid (PPA), which facilitate an intramolecular Friedel-Crafts acylation. orgsyn.org More modern methods also employ catalysts such as boron trifluoride etherate under microwave irradiation, which can tolerate a wider range of functional groups and offer excellent yields. rsc.org Given this precedent, this compound could undergo a similar acid-catalyzed cyclization. The cyclization would likely occur onto the adjacent phenyl ring of the biphenyl (B1667301) system, leading to a complex, polycyclic aromatic structure incorporating the dibenzofuran (B1670420) nucleus fused to a quinolone. The additional amino group at the 3-position would offer a handle for further functionalization of the resulting acridone system.

Quinazolinone Synthesis: Anthranilic acid and its derivatives are fundamental building blocks for quinazolinones, another class of heterocycles with broad pharmacological relevance. rsc.org The synthesis can proceed through various pathways, such as reaction with amides, nitriles, or isocyanates. researchgate.net For instance, reacting anthranilamide with aldehydes can lead to dihydroquinazolinone intermediates, which can be further modified. nih.gov The this compound molecule could potentially be converted into a quinazolinone by reacting its anthranilic acid moiety with a suitable one-carbon synthon (e.g., formamide (B127407) or orthoformates). The resulting quinazolinone would be substituted at the 2-position with the biphenylamino group, creating a highly functionalized and sterically demanding structure. Such complex quinazolinones are of interest in medicinal chemistry.

Biphenyl derivatives and functionalized anthranilic acids are key intermediates in the synthesis of numerous natural products and their analogs. arabjchem.orgrsc.org The structural rigidity and defined spatial orientation of the biphenyl unit are often crucial for biological activity. The title compound, possessing both of these valuable synthons in a single chiral molecule, represents a powerful starting material for creating analogs of complex natural products.

For example, many modern pharmaceuticals are built upon biphenyl backbones to achieve specific receptor binding conformations. researchgate.net The amino and carboxylic acid groups on the anthranilic acid portion of the molecule provide versatile handles for peptide couplings, esterifications, and amidation reactions, allowing for the attachment of other fragments or pharmacophores. This could be particularly useful in generating libraries of compounds for drug discovery, where the chiral biphenyl core provides a rigid scaffold to orient appended functionalities in three-dimensional space.

Ligand Design in Transition Metal Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis. Axially chiral biaryl compounds, such as BINAP and its derivatives, are among the most successful classes of ligands for a wide range of enantioselective transformations. nih.govpnas.org The structure of this compound contains all the necessary elements to be considered a promising, albeit undeveloped, ligand precursor.

The atropisomerism of the ortho-substituted biphenyl moiety endows this compound with inherent chirality. This axial chirality can be harnessed to create a chiral environment around a metal center. The two amino groups and the carboxylic acid group offer multiple potential coordination sites. Through straightforward chemical modification, such as conversion of the carboxylic acid to a phosphine (B1218219) or another coordinating group, this molecule could be transformed into a bidentate or tridentate chiral ligand.

The development of such ligands often involves a "central-to-axial" chirality transfer strategy or an atroposelective synthesis to obtain enantiomerically pure material. nih.gov The presence of multiple functional groups on the scaffold of this compound could allow for the synthesis of a diverse library of related ligands with tunable steric and electronic properties, which is a key strategy in modern ligand design. chemrxiv.orgchemrxiv.org

The amino groups and the carboxylate (upon deprotonation) of this compound make it a potential N,N',O-tridentate ligand or, more likely after modification, an N,N' or N,P-bidentate ligand. Such ligands are known to form stable complexes with a variety of transition metals, including palladium and ruthenium, which are workhorses of modern catalysis.

Palladium Coordination: Palladium complexes with bidentate nitrogen or phosphorus ligands are extensively used in cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govyoutube.com A ligand derived from the title compound could chelate to a palladium(II) center, forming a stable complex. The chiral biphenyl backbone would create a well-defined chiral pocket around the metal, which is essential for asymmetric transformations. The coordination of N,N'-bidentate ligands to palladium is well-precedented. rsc.org

Ruthenium Coordination: Ruthenium complexes featuring chiral ligands are highly effective for asymmetric hydrogenation and transfer hydrogenation reactions. acs.orgnih.gov Chiral diamine and diphosphine ligands are commonly employed to create active Ru(II) catalysts. google.comrsc.org A ligand based on this compound could coordinate to a ruthenium center, potentially forming a "three-legged piano stool" geometry, which is common for such complexes and effective in catalysis. researchgate.net The interaction of ligands with the ruthenium surface has been studied, and the chelation provided by bidentate ligands is crucial for catalyst stability and activity. academie-sciences.fracs.org

The efficacy of a chiral ligand is determined by its ability to control the stereochemical outcome of a reaction, typically measured by the enantiomeric excess (ee) of the product. This control arises from the specific three-dimensional environment the ligand creates around the metal catalyst.

In ligands derived from this compound, the bulky, sterically demanding biphenyl group would play a crucial role in differentiating the enantiotopic faces of a prochiral substrate as it approaches the metal center. The substituents on the biphenyl rings and the nature of the coordinating atoms would fine-tune the electronic properties of the metal, thereby influencing reaction rates. It is well-established that both steric and electronic factors of biaryl phosphine ligands have a profound impact on the efficiency and selectivity of palladium- and ruthenium-catalyzed reactions. pnas.orgnih.gov

For instance, in asymmetric hydrogenation, the rigidity and dihedral angle of the biphenyl backbone are critical factors in achieving high enantioselectivity. The table below, derived from studies on related chiral biphenyl diphosphine ligands in Ru-catalyzed hydrogenation, illustrates how ligand structure can dramatically affect the outcome of the reaction. While this data is not for the title compound, it exemplifies the principles that would govern its application.

Table 1: Illustrative Enantioselectivities in Asymmetric Hydrogenation Using Different Chiral Biaryl Ligands (Based on Analogous Systems)

Substrate Ligand Solvent Temp (°C) Pressure (bar) ee (%) Reference
Methyl acetoacetate (R)-MeO-BIPHEP Methanol 25 50 99 pnas.org
Methyl acetoacetate (R)-DIFLUORPHOS Methanol 25 50 98 pnas.org
β-Ketoester Ligand 8 (a bridged biphenyl) Methanol 30 50 >99 nih.gov

This table is for illustrative purposes and shows data for established chiral biphenyl ligands to demonstrate the concept of ligand-controlled enantioselectivity.

A ligand derived from this compound would be expected to follow these principles. The combination of its inherent chirality, multiple coordination points, and the steric bulk of the biphenyl group makes it a highly promising, yet unexplored, platform for the development of new, effective catalysts for asymmetric synthesis.

Advanced Chemical Probe Development

Design and Synthesis of Fluorescent or Isotopic Probes based on the Scaffold

There is no publicly available scientific literature detailing the design and synthesis of fluorescent or isotopic probes based on the this compound scaffold. While the core structure possesses amine and carboxylic acid functional groups that could theoretically be modified to incorporate fluorophores or isotopic labels, no such derivatives have been reported in the reviewed literature. General methods for creating fluorescent probes often involve coupling a fluorophore (like fluorescein, rhodamine, or a BODIPY dye) to a molecule of interest, but specific protocols or characterization data for such a conjugate of this compound are absent. Similarly, no information exists on the isotopic labeling of this compound with isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) for use as a probe.

Application in Molecular Imaging and Sensing (excluding in vivo clinical imaging)

Consistent with the lack of reported synthesis of probes from this scaffold, there are no documented applications of this compound-based probes in molecular imaging or chemical sensing. The development of a chemical probe is intrinsically linked to its successful synthesis and characterization, which, as noted, has not been described for this specific compound. Therefore, no data on its use for detecting specific analytes, imaging cellular processes, or other non-clinical sensing applications could be found.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Approaches

The biphenyl (B1667301) moiety in 3-Amino-2-(biphenyl-2-ylamino)benzoic acid can exhibit atropisomerism, a form of chirality arising from restricted rotation around a single bond. This confers the potential for enantiomerically pure forms of the compound, which is critical for applications in pharmaceuticals and materials science. Future research will likely focus on developing efficient asymmetric syntheses to access these individual enantiomers. Current strategies for synthesizing chiral amino acids often rely on methods such as the use of chiral nickel(II) complexes or various catalytic asymmetric reactions. nih.govrsc.org

Key research goals would include:

Catalytic Enantioselective Synthesis: Exploring transition-metal catalysts or organocatalysts to control the stereochemistry during the formation of the C-N or C-C bonds that establish the chiral axis.

Chiral Resolution: Developing efficient methods for separating racemic mixtures, potentially through diastereomeric salt formation with chiral resolving agents or through chiral chromatography.

Dynamic Kinetic Resolution: Designing processes where an undesired enantiomer is racemized in situ and converted into the desired enantiomer, thereby increasing the theoretical maximum yield. nih.gov

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

StrategyDescriptionPotential AdvantagesChallenges
Catalytic Asymmetric SynthesisUse of a chiral catalyst to induce stereoselectivity in the bond-forming reaction that creates the chiral center or axis.High atom economy; only a small amount of chiral material is needed.Requires development of a specific catalyst for the target molecule; can be sensitive to reaction conditions.
Chiral Auxiliary-Mediated SynthesisA chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. It is removed in a subsequent step.Often reliable and predictable stereochemical control.Not atom-economical as it requires stoichiometric amounts of the auxiliary and additional reaction steps for attachment and removal.
Kinetic ResolutionSeparation of a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer.Can be effective when a suitable resolving agent is found.Maximum theoretical yield is 50%; requires efficient separation of the product from the unreacted enantiomer.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automated and continuous flow processes to enhance efficiency, safety, and scalability. researchgate.netdntb.gov.ua The synthesis of complex molecules like this compound is well-suited for this transition. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities compared to traditional batch methods. nih.gov

Future work in this area could involve:

Multi-step Continuous Synthesis: Designing an integrated flow system where sequential reaction steps (e.g., amination, cross-coupling) are performed in a continuous manner without isolating intermediates. researchgate.net

Automated Optimization: Utilizing automated platforms with feedback loops to rapidly screen reaction conditions and identify optimal parameters for the synthesis.

Scalability: Leveraging the inherent scalability of flow reactors to produce larger quantities of the compound for further research and potential commercial applications.

Table 2: Advantages of Flow Chemistry for Synthesis

ParameterBenefit in Flow Chemistry
SafetySmall reaction volumes minimize risks associated with exothermic or hazardous reactions.
ControlSuperior heat and mass transfer allow for precise control over reaction conditions, leading to higher selectivity and yield.
EfficiencyReduced reaction times and the potential for automation can significantly increase throughput. researchgate.net
ScalabilityProduction can be increased by running the system for longer periods or by parallelizing reactors ("scaling out").

Exploration of Supramolecular Assembly and Self-Organizing Systems

The functional groups present in this compound—specifically the carboxylic acid and the primary/secondary amino groups—are capable of forming strong and directional hydrogen bonds. The biphenyl rings can also engage in π-π stacking interactions. This combination makes the molecule a prime candidate for forming well-defined supramolecular structures.

Emerging research could focus on:

Crystal Engineering: Systematically studying how modifications to the molecular structure influence the packing in the solid state to design crystals with specific properties.

Gel Formation: Investigating the ability of the molecule to act as a low-molecular-weight gelator, forming self-assembled fibrillar networks in various solvents.

Liquid Crystals: Exploring the potential for the molecule or its derivatives to exhibit liquid crystalline phases due to its rigid-flexible structure.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work and providing fundamental insights. For this compound, advanced computational studies could provide a wealth of information. Molecular docking, for instance, is a bioinformatic modelling technique that can predict the interaction of a ligand with a target molecule. researchgate.net

Future computational research avenues include:

Conformational Analysis: Using methods like Density Functional Theory (DFT) to accurately model the conformational landscape, particularly the rotational barrier of the biphenyl group.

Reactivity Prediction: Calculating reaction pathways and transition states to predict unexplored reactivity patterns and guide the design of new synthetic transformations.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.

Interaction Modeling: Employing molecular dynamics simulations to study how the molecule interacts with biological targets or organizes into supramolecular assemblies.

Table 3: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC19H16N2O2 uni.lu
Monoisotopic Mass304.1212 Da uni.lu
XlogP (predicted)4.5 uni.lu
Predicted CCS ([M+H]+, Ų)170.4 uni.lu

Unexplored Reactivity Patterns and Transformation Pathways

The multifunctionality of this compound provides a rich playground for exploring novel chemical transformations. While the primary amino and carboxylic acid groups are obvious handles for derivatization, more complex and unique reactivity could be uncovered.

Prospective research includes:

Cyclization Reactions: Investigating intramolecular reactions to form novel heterocyclic scaffolds, such as benzodiazepines or other fused-ring systems, by leveraging the proximity of the different functional groups.

Directed C-H Functionalization: Using the existing functional groups to direct the selective functionalization of specific C-H bonds on the aromatic rings, allowing for the precise installation of additional substituents.

Photocatalysis: Exploring light-mediated reactions, which often proceed under mild conditions and can enable unique transformations not accessible through traditional thermal methods. mdpi.com

Potential as a Modular Building Block for Advanced Polymeric Materials and Frameworks

Perhaps one of the most promising future directions is the use of this compound as a monomer or building block for advanced materials. Its rigid biphenyl core, combined with the coordinating carboxylic acid and amino groups, makes it an ideal candidate for constructing porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govresearchgate.netacs.org Aminobenzoic acids are known to be useful building blocks for a range of novel molecules and polymers. mdpi.comnih.gov

Key areas for exploration are:

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to coordinate with metal ions or clusters, potentially creating MOFs with unique topologies, pore environments, and functionalities for applications in gas storage, separation, and catalysis. iastate.edu

Aromatic Polyamides (Aramids): Polymerizing the molecule with suitable comonomers to create high-performance aramids. The kinked nature of the biphenylamino linkage could impart interesting solubility and processing characteristics compared to linear aramids. nih.gov

Porous Organic Polymers (POPs): Synthesizing POPs through reactions of the amino groups, leading to materials with high surface areas and chemical stability for applications in adsorption and catalysis. mdpi.com

Table 4: Potential of the Compound as a Linker in Framework Materials

Structural FeatureContribution to Framework PropertiesPotential Application
Carboxylic Acid GroupStrong coordination to metal centers, forming stable nodes in MOFs.Gas Storage, Catalysis
Biphenyl UnitProvides rigidity, length, and a defined geometry to control pore size and shape. Can be functionalized to tune properties.Selective Adsorption, Sensing
Amino GroupsCan act as secondary coordination sites, be post-synthetically modified, or serve as basic catalytic sites.Catalysis, Post-Synthetic Modification
Overall AsymmetryCan lead to the formation of chiral frameworks for enantioselective separations or catalysis.Chiral Separations, Asymmetric Catalysis

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Amino-2-(biphenyl-2-ylamino)benzoic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling biphenyl-2-amine with a pre-functionalized benzoic acid derivative. A two-step process (e.g., amidation followed by cyclization, as seen in related benzoic acid preparations ) is recommended. Use anhydrous conditions and catalysts like EDCI/HOBt for amide bond formation. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients optimized for polar functional groups. Ensure proper characterization of intermediates via 1H^1H-NMR and FT-IR to confirm structural integrity before proceeding.

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and confirm substitution patterns.
  • HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% recommended).
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation.
    Cross-reference spectral data with structurally analogous compounds (e.g., 2-amino-3-bromobenzoic acid derivatives ) to validate assignments.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Based on safety data for related amino benzoic acids:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as similar compounds show irritancy .
  • Work in a fume hood due to potential dust inhalation risks.
  • Store at 2–8°C under inert atmosphere (N2_2) to prevent degradation .
  • Dispose of waste via approved hazardous chemical protocols, as aminobenzoic acids may form toxic decomposition products under extreme conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles.

  • Reproducibility Checks : Replicate assays across multiple cell lines (e.g., RAW264.7 for anti-inflammatory studies) with standardized protocols .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., deaminated derivatives) that may skew activity.
  • Dose-Response Analysis : Perform EC50_{50} studies in triplicate to confirm potency thresholds.
  • Computational Modeling : Compare binding affinities (e.g., via AutoDock Vina) to target proteins (e.g., COX-2) against structural analogs .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological studies?

  • Methodological Answer :

  • pH Optimization : Conduct stability assays across pH 6–8 (mimicking physiological conditions) using phosphate or HEPES buffers.
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance shelf life.
  • Chelation Agents : Add EDTA (0.1 mM) to mitigate metal-catalyzed degradation.
  • Real-Time Stability Monitoring : Use UPLC-MS at timed intervals to track degradation products (e.g., hydrolyzed amide bonds) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Methodological Answer :

  • Core Modifications : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) at the biphenyl or benzoic acid moieties. Use Suzuki-Miyaura coupling for biphenyl diversification .
  • Pharmacophore Mapping : Perform 3D-QSAR using CoMFA/CoMSIA to identify critical functional groups.
  • In Silico Screening : Predict ADMET properties (e.g., LogP, BBB permeability) via SwissADME to prioritize analogs with favorable pharmacokinetics.
  • Biological Validation : Test top candidates in in vivo models (e.g., murine inflammation assays) with dose escalation to assess toxicity .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to purified proteins (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify binding pockets.
  • NMR-Based Ligand Observed Experiments : Use 19F^{19}F-NMR (if fluorinated analogs are synthesized) to monitor binding in real-time .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate synergistic effects with known therapeutics?

  • Methodological Answer :

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell-based assays.
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify pathways modulated by the combination.
  • In Vivo Testing : Use a xenograft model with dual-treatment arms, monitoring tumor volume and biomarker expression (e.g., IL-6, TNF-α) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodological Answer :

  • Probit Analysis : Calculate LD50_{50} values with 95% confidence intervals.
  • ANOVA with Tukey’s Post Hoc Test : Compare toxicity across dose groups.
  • Benchmark Dose (BMD) Modeling : Identify thresholds for adverse effects using EPA-developed software.
  • Meta-Analysis : Pool data from multiple studies (if available) to strengthen evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.